A Technical Guide to 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one: Properties, Synthesis, and Applications
A Technical Guide to 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one: Properties, Synthesis, and Applications
Executive Summary: This document provides an in-depth technical examination of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Built upon the privileged thieno[2,3-d]pyrimidine scaffold, this molecule serves as a crucial reactive intermediate for the synthesis of a diverse range of biologically active agents. Its key feature is the chemically reactive 2-(chloromethyl) group, which acts as a versatile handle for nucleophilic substitution, enabling the construction of extensive compound libraries. This guide details the compound's core chemical properties, outlines a plausible synthetic pathway, explores its reactivity, discusses its potential applications in drug discovery, and provides essential safety and handling protocols for laboratory use.
Core Chemical Identity and Properties
The foundational characteristics of a molecule are critical for its application in research and development. This section outlines the fundamental identifiers and physicochemical properties of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification is paramount in chemical research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 568577-81-1 | [1][2] |
| Molecular Formula | C₈H₇ClN₂OS | [1][2] |
| Molecular Weight | 214.67 g/mol | [1][2] |
| IUPAC Name | 2-(chloromethyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | [1] |
| Common Synonyms | 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4-ol; Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(chloromethyl)-5-methyl- | [1] |
| MDL Number | MFCD04115397 | [2] |
Physicochemical and Spectroscopic Data
The physical state and stability of the compound dictate its handling and storage. While exhaustive experimental data is not publicly available, known properties and estimations for close structural analogs provide a reliable profile.
| Property | Value | Source & Notes |
| Appearance | Yellow solid | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
| Predicted Density | ~1.6 g/cm³ | Based on the 6-methyl isomer[3] |
| Predicted XLogP3 | ~2.0 | Based on the 6-methyl isomer[3] |
| Predicted Refractive Index | ~1.73 | Based on the 6-methyl isomer[3] |
Structural Elucidation
The arrangement of atoms defines the molecule's reactivity and its ability to interact with biological targets. The structure consists of a thiophene ring fused to a pyrimidinone ring, with a methyl group on the thiophene ring and the critical chloromethyl group at position 2 of the pyrimidine ring.
Caption: Chemical structure of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis and Mechanistic Insights
The construction of the thieno[2,3-d]pyrimidine core is a well-established process in organic chemistry, often relying on the versatile Gewald reaction to build the initial thiophene ring.
Retrosynthetic Strategy
The most logical approach to synthesizing the target molecule involves a convergent strategy. The thiophene ring is constructed first, functionalized with an amino group and a carboxylate or nitrile, which then serves as the precursor for cyclization with a suitable C2 synthon to form the pyrimidinone ring. The presence of the chloromethyl group suggests that chloroacetonitrile is an ideal reagent for this cyclization step.
Plausible Synthetic Protocol
This protocol is based on established methods for synthesizing analogous thieno[2,3-d]pyrimidine systems.[4][5] The raw materials listed for the target compound, such as ethyl cyanoacetate, sulfur, and chloroacetonitrile, strongly support this pathway.[1]
Step 1: Gewald Aminothiophene Synthesis
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To a stirred solution of an appropriate ketone (e.g., acetone for the 5-methyl group), ethyl cyanoacetate, and elemental sulfur in ethanol, add a catalytic amount of a base like morpholine or triethylamine.
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Heat the mixture under reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and dry to yield the 2-amino-3-carbethoxy-4-methylthiophene precursor.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one
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Suspend the 2-aminothiophene precursor from Step 1 in a suitable solvent like 1,4-dioxane.
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Add chloroacetonitrile to the mixture.
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Bubble dry hydrogen chloride gas through the solution or add a strong acid catalyst and heat under reflux for 8-12 hours. The acid catalyzes the cyclization and subsequent tautomerization to the stable pyrimidinone form.
-
After cooling, neutralize the mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate).
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Synthetic Workflow Visualization
The synthesis can be visualized as a two-stage process, beginning with the assembly of the thiophene core and concluding with the pyrimidine ring formation.
Caption: A streamlined workflow for the synthesis of the target compound.
Chemical Reactivity and Derivatization
The synthetic utility of 2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one stems almost entirely from the reactivity of its chloromethyl group.
The 2-(chloromethyl) Group: A Versatile Electrophilic Handle
The chlorine atom is an excellent leaving group. It withdraws electron density from the adjacent methylene carbon, rendering it highly electrophilic and susceptible to attack by a wide range of nucleophiles. This functionality is the key to the molecule's role as a scaffold intermediate. It allows for the straightforward introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Nucleophilic Substitution Reactions (S_N2)
The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2). A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step. This reaction is highly efficient and can be performed under mild conditions.
Common Nucleophiles and Resulting Structures:
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Amines (R-NH₂): Reaction with primary or secondary amines yields 2-(aminomethyl) derivatives, a common modification for improving solubility and introducing hydrogen bond donors.
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Thiols (R-SH): Thiolates are excellent nucleophiles and react readily to form 2-((alkylthio)methyl) derivatives.[6]
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Alcohols/Phenols (R-OH): In the presence of a base to form the more nucleophilic alkoxide, alcohols and phenols can displace the chloride to form ether linkages.
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Azides (N₃⁻): Sodium azide can be used to introduce an azidomethyl group, which can then be reduced to a primary amine or used in "click chemistry" reactions.
Reaction Mechanism Visualization
The S_N2 reaction is a fundamental concept in organic chemistry and is the primary mode of derivatization for this compound.
Sources
- 1. 2-(CHLOROMETHYL)-5-METHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE CAS#: 568577-81-1 [amp.chemicalbook.com]
- 2. 2-(Chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one , 95+% , 568577-81-1 - CookeChem [cookechem.com]
- 3. echemi.com [echemi.com]
- 4. 2-(CHLOROMETHYL)-6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
